N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
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Overview
Description
N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a dimethoxy-substituted isoindolinone moiety linked to a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide typically involves the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the cyclization of an appropriate phthalic anhydride derivative with an amine. For instance, 6,7-dimethoxyphthalic anhydride can react with aniline under acidic conditions to form the isoindolinone structure.
Attachment of the Phenylacetamide Group: The phenylacetamide moiety is introduced by reacting the isoindolinone intermediate with phenylacetic acid or its derivatives in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: NaBH₄ in methanol, LiAlH₄ in ether.
Substitution: Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid like FeCl₃, nitration with HNO₃ and H₂SO₄, sulfonation with SO₃ in H₂SO₄.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active compounds, particularly those targeting neurological and inflammatory pathways.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethoxy groups and the isoindolinone core play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, such as anti-inflammatory or neuroprotective actions.
Comparison with Similar Compounds
Similar Compounds
Lenalidomide: Another isoindolinone derivative with immunomodulatory and anti-cancer properties.
Thalidomide: Known for its sedative and immunomodulatory effects, though it has a notorious history due to its teratogenicity.
Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.
Uniqueness
N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide is unique due to its specific substitution pattern on the isoindolinone core, which can confer distinct biological activities and chemical reactivity compared to other isoindolinone derivatives. Its dimethoxy groups may enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for drug development and other applications.
Properties
Molecular Formula |
C18H18N2O4 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
N-[3-(4,5-dimethoxy-3-oxo-1H-isoindol-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H18N2O4/c1-11(21)19-13-5-4-6-14(9-13)20-10-12-7-8-15(23-2)17(24-3)16(12)18(20)22/h4-9H,10H2,1-3H3,(H,19,21) |
InChI Key |
WIIBYWQYFLGQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CC3=C(C2=O)C(=C(C=C3)OC)OC |
solubility |
46.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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